

An In-Depth Technical Guide to CP-547632 (CAS Number 252003-65-9)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547632 is a potent, orally bioavailable, ATP-competitive inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) tyrosine kinases.[1][2][3][4] With a CAS number of 252003-65-9, this small molecule has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of **CP-547632**, including its mechanism of action, key biological data, detailed experimental protocols, and relevant signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Compound Information



Property	Value	Reference
IUPAC Name	3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-({[4-(pyrrolidin-1-yl)butyl]carbamoyl}amino)-1,2-thiazole-4-carboxamide	[5]
CAS Number	252003-65-9	[5]
Molecular Formula	C20H24BrF2N5O3S	[5]
Molecular Weight	532.4 g/mol	[5]
Appearance	White Powder	[6]
Solubility	Soluble in DMSO	[7]
Storage	Store at -20°C for long-term	[6]

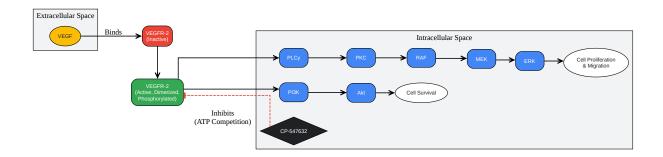
Mechanism of Action

CP-547632 exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domains of VEGFR-2 and FGFR-1.[1][3] This inhibition blocks the autophosphorylation and subsequent activation of these receptors, thereby disrupting downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival – key processes in angiogenesis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor (VEGF) is a critical regulator of angiogenesis. Upon binding of VEGF to its receptor, VEGFR-2, the receptor dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCy-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. **CP-547632** directly inhibits the initial autophosphorylation of VEGFR-2, thus blocking the entire downstream signaling cascade.





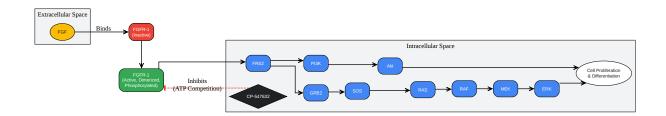
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VEGFR-2 Signaling Pathway and Inhibition by CP-547632.

Inhibition of FGFR-1 Signaling

Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) are also key players in angiogenesis and tumor development. Similar to VEGFR-2, the binding of FGF to FGFR-1 induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the Ras-MAPK and PI3K-Akt pathways. **CP-547632**'s inhibition of FGFR-1 kinase activity provides a dual mechanism for its anti-angiogenic effects.





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FGFR-1 Signaling Pathway and Inhibition by CP-547632.

Quantitative Biological Data

In Vitro Kinase Inhibition

Kinase Target	IC50 (nM)
VEGFR-2	11
FGFR-1 (bFGF Receptor)	9
PDGFRβ	>10,000
EGFR	2,700
Insulin Receptor	>10,000

Data compiled from Beebe et al., 2003.[1][2]

Cellular Activity



Assay	Cell Line	Stimulant	IC50 (nM)
VEGFR-2 Phosphorylation	Porcine Aortic Endothelial Cells (PAE)	VEGF	6
HUVEC Proliferation	Human Umbilical Vein Endothelial Cells (HUVEC)	VEGF	14
HUVEC Proliferation	Human Umbilical Vein Endothelial Cells (HUVEC)	bFGF	53

Data compiled from Beebe et al., 2003.[1][2]

In Vivo Efficacy

Tumor Xenograft Model	Dosing	Tumor Growth Inhibition (%)
Colo-205 (human colon)	100 mg/kg/day, p.o.	85
DLD-1 (human colon)	100 mg/kg/day, p.o.	69
MDA-MB-231 (human breast)	100 mg/kg/day, p.o.	80

Data compiled from Beebe et al., 2003.[2]

In Vivo Angiogenesis Model	Dosing	Inhibition
Murine Corneal Angiogenesis (VEGF-induced)	25 mg/kg/day, p.o.	75%
Murine Corneal Angiogenesis (VEGF-induced)	100 mg/kg/day, p.o.	100%

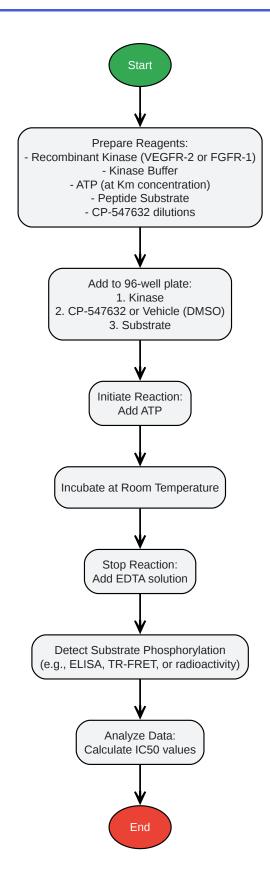
Data compiled from Beebe et al., 2003.[2]



Experimental Protocols VEGFR-2 and FGFR-1 Kinase Assays

This protocol is a generalized representation based on standard kinase assay procedures.





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General Workflow for In Vitro Kinase Inhibition Assay.



Methodology:

Reagent Preparation:

- Recombinant human VEGFR-2 or FGFR-1 kinase is diluted in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- A suitable peptide substrate is prepared in kinase buffer.
- ATP is prepared at a concentration approximating the K_m for the specific kinase.
- Serial dilutions of CP-547632 are prepared in DMSO and then further diluted in kinase buffer.

Assay Procedure:

- In a 96-well plate, add the kinase solution.
- Add the diluted CP-547632 or vehicle control (DMSO).
- Add the peptide substrate.
- Initiate the kinase reaction by adding the ATP solution.

Incubation and Detection:

- Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding a solution containing EDTA.
- The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phospho-specific antibody in an ELISA format, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or by measuring the incorporation of ³³P-ATP.

Data Analysis:

 The percentage of inhibition for each concentration of CP-547632 is calculated relative to the vehicle control.



• The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Cell-Based VEGFR-2 Phosphorylation Assay

- Cell Culture:
 - Porcine Aortic Endothelial (PAE) cells stably transfected with human VEGFR-2 are cultured in appropriate media (e.g., Ham's F12 with 10% FBS).
 - Cells are seeded in 6-well plates and grown to near confluency.
- Assay Procedure:
 - Serum-starve the cells for 16-24 hours prior to the experiment.
 - Pre-incubate the cells with various concentrations of CP-547632 or vehicle for 1 hour at 37°C.
 - Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
- Analysis:
 - Lyse the cells and determine the total protein concentration.
 - Immunoprecipitate VEGFR-2 from the cell lysates using an anti-VEGFR-2 antibody.
 - Perform SDS-PAGE and Western blot analysis using an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2 and a total VEGFR-2 antibody for normalization.
 - Quantify the band intensities to determine the inhibition of phosphorylation.

HUVEC Proliferation Assay

- Cell Culture:
 - Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
 - Seed HUVECs in 96-well plates at a low density (e.g., 5,000 cells/well).

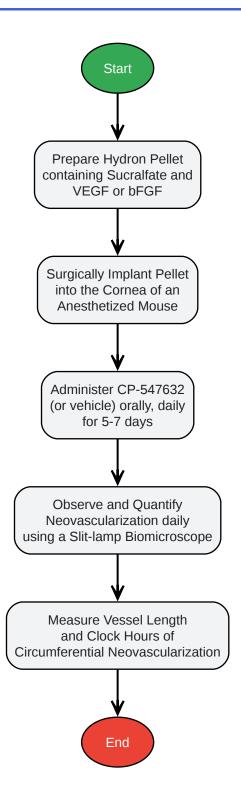


- Assay Procedure:
 - Allow cells to attach overnight.
 - Replace the medium with a basal medium containing a low percentage of serum and the desired stimulant (VEGF or bFGF).
 - Add serial dilutions of CP-547632 or vehicle.
 - Incubate for 48-72 hours.
- Analysis:
 - Assess cell proliferation using a suitable method, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
 - Calculate the percentage of proliferation relative to the control and determine the IC₅₀ value.

Murine Corneal Angiogenesis Assay

This in vivo assay provides a quantitative measure of angiogenesis.





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Workflow for the Murine Corneal Angiogenesis Assay.

Methodology:



Pellet Preparation:

- A slow-release pellet is prepared by mixing Hydron (poly-HEMA), sucralfate, and the angiogenic stimulus (VEGF or bFGF).
- Surgical Procedure:
 - Mice (e.g., BALB/c) are anesthetized.
 - A micropocket is created in the cornea using a surgical microscope.
 - The prepared pellet is implanted into the micropocket.
- Treatment and Observation:
 - Animals are treated daily with oral doses of CP-547632 or vehicle.
 - The extent of blood vessel growth from the limbus towards the pellet is observed and quantified daily for 5-7 days using a slit-lamp biomicroscope.
- Quantification:
 - The angiogenic response is quantified by measuring the length of the new blood vessels and the circumferential area of neovascularization (in clock hours).

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for **CP-547632** is not readily found in the primary literature. However, the synthesis of similar isothiazole derivatives often involves the construction of the substituted isothiazole core, followed by the elaboration of the side chains. The synthesis would likely involve the reaction of a suitably substituted β -ketoester with a source of sulfur and ammonia to form the isothiazole ring. Subsequent functional group manipulations would be required to introduce the carboxamide and the urea-linked side chain. For specific and proprietary synthesis details, consulting relevant patents would be necessary.

Conclusion



CP-547632 is a well-characterized, potent dual inhibitor of VEGFR-2 and FGFR-1 with significant anti-angiogenic and anti-tumor properties demonstrated in preclinical studies. Its oral bioavailability makes it an attractive candidate for further investigation. This technical guide provides a foundational understanding of its biochemical and cellular activities, along with standardized protocols for its evaluation. Researchers and drug development professionals can utilize this information to design further studies to explore the full therapeutic potential of this compound.

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